molecular formula C12H13N3O2 B2696502 methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate CAS No. 121716-26-5

methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2696502
CAS No.: 121716-26-5
M. Wt: 231.255
InChI Key: KPVVKQBYNMLXEG-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a methylphenyl group, and a carboxylate ester. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be achieved through a multi-step process. One common method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction typically employs a catalyst such as alumina–silica-supported manganese dioxide in water, yielding the desired pyrazole derivative in high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or other reduced forms.

    Substitution: The amino group and other substituents on the pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
  • 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
  • 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-3-5-9(6-4-8)15-11(13)10(7-14-15)12(16)17-2/h3-7H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVVKQBYNMLXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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